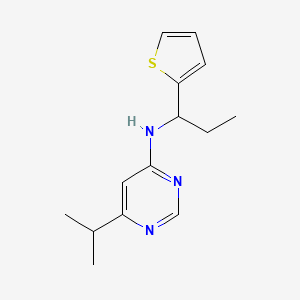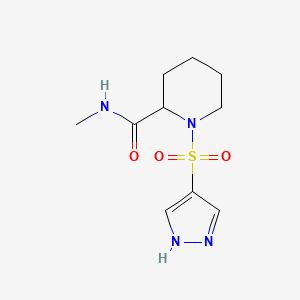![molecular formula C16H17FN2 B7559798 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine, also known as FMA, is a synthetic compound used in scientific research. FMA is a member of the quinoline family and is structurally similar to other compounds such as quinine and chloroquine.
Mécanisme D'action
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been shown to reduce fever in animal models of fever. This compound has a good safety profile and does not produce significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has several advantages for use in lab experiments. This compound is a selective COX-2 inhibitor and does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes this compound a safer alternative to non-selective COX inhibitors such as aspirin and ibuprofen. This compound is also a potent inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological systems. However, this compound has some limitations for lab experiments. This compound has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and potency. These analogs could be useful tools for studying the role of COX-2 in various biological systems and could also have potential therapeutic applications. Finally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine involves the reaction of 4-fluorobenzylamine with 2-cyanobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to yield this compound. This synthetic method is efficient and yields high purity this compound.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been used in scientific research to study its effects on various biological systems. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-13-8-6-12(7-9-13)11-19-10-2-3-14-15(18)4-1-5-16(14)19/h1,4-9H,2-3,10-11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYWQTDLWABMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)


![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)


![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)

![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)

![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
